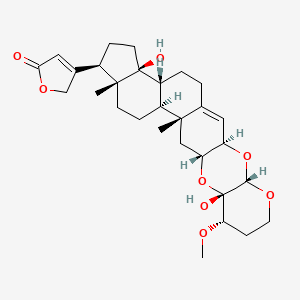

elaeodendroside B

Description

Elaeodendroside B is a cardenolide glycoside isolated from plants of the Elaeodendron genus, notably E. orientale and E. buchananii . Cardenolides are steroid glycosides characterized by a 23-carbon skeleton with a five-membered lactone ring and sugar moieties. This compound features a 2,3,14-trioxygenated 12-oxo-card-4,20(22)-dienolide aglycone core linked to a 1,4-dioxane-type sugar moiety, a structural hallmark critical for its bioactivity . It exhibits potent antiproliferative activity against cancer cell lines, particularly A2780 human ovarian cancer (IC₅₀ = 0.04 µM), and has been studied for its role in cancer therapy .

Properties

Molecular Formula |

C29H40O8 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

3-[(3R,5S,9S,10S,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-9-methoxy-14,18-dimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacos-1-en-19-yl]-2H-furan-5-one |

InChI |

InChI=1S/C29H40O8/c1-26-14-22-21(36-25-29(32,37-22)23(33-3)8-11-34-25)13-17(26)4-5-20-19(26)6-9-27(2)18(7-10-28(20,27)31)16-12-24(30)35-15-16/h12-13,18-23,25,31-32H,4-11,14-15H2,1-3H3/t18-,19+,20-,21-,22-,23+,25+,26+,27-,28+,29+/m1/s1 |

InChI Key |

GKRZHFATSIESKX-VXCHEOLLSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CCC5=C[C@@H]6[C@@H](C[C@]35C)O[C@]7([C@H](CCO[C@H]7O6)OC)O |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC6C(CC35C)OC7(C(CCOC7O6)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Insights:

- 1,4-Dioxane Ring : Critical for antiproliferative potency. Compounds lacking this feature (e.g., elaeodendroside U) show reduced activity (IC₅₀ = 3.5 µM vs. 0.03–0.04 µM for B and T) .

- Glycosylation Patterns : Elaeodendrosides F and G, despite sharing the dioxane ring, exhibit lower activity than B, likely due to differences in sugar moieties .

- Oxo and Hydroxyl Groups: Positional variations (e.g., 12-oxo vs. 14-hydroxy) influence binding to cellular targets like Na⁺/K⁺-ATPase, a common cardenolide mechanism .

Antiproliferative and Anticancer Effects

This compound and its analogs demonstrate selective cytotoxicity:

- This compound : IC₅₀ values of 0.04 µM (A2780 ovarian), 0.07 µM (MDA-MB-435 breast), and 0.09 µM (HT-29 colon) .

- Elaeodendroside T : Slightly higher potency (IC₅₀ = 0.03 µM, A2780) due to optimized sugar stereochemistry .

- Elaeodendroside F/G : Moderate activity (IC₅₀ = 0.1–0.2 µM), suggesting glycosylation impacts membrane permeability .

Antioxidant and Anti-inflammatory Properties

croceum stem bark) show significant radical scavenging (IC₅₀ = 0.07–0.2 mg/mL in DPPH/ABTS assays), attributed to synergistic cardenolides and flavonoids .

Key Research Findings and Implications

Structure-Activity Relationship (SAR) : The 1,4-dioxane ring and 12-oxo group are indispensable for antiproliferative activity, making this compound a lead compound for anticancer drug design .

Species-Specific Variability : E. orientale yields the most potent analogs (B, F, G), while E. alluaudianum produces structurally distinct variants (V, W) with uncharacterized activity .

Therapeutic Potential: this compound’s low IC₅₀ values (<0.1 µM) surpass many chemotherapeutics (e.g., paclitaxel IC₅₀ = 0.01–1 µM), warranting preclinical trials .

Q & A

Q. How can ecological studies assess the role of this compound in plant-environment interactions?

- Methodology : Deploy metabolomic profiling (GC-MS, LC-MS) of Elaeodendron species across environmental gradients. Corlate this compound levels with biotic/abiotic stress markers (e.g., herbivory, drought) .

Tables for Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.